1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
Description
1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride is a fluorinated aromatic compound featuring a 2-aminopropoxy substituent on a benzene ring, with a fluorine atom at the para position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
1-(4-fluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKSENVDGIYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-16-0 | |
| Record name | 2-Propanamine, 1-(4-fluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride is a compound with significant potential in biochemical research and medicinal chemistry. Its biological activity is primarily attributed to its unique structural features, which include an amino group, a propoxy group, and a fluorinated benzene ring. This article provides a comprehensive overview of the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂FNO·HCl
- Molecular Weight : Approximately 205.66 g/mol
- Structural Features :
- An amino group that enables hydrogen bonding.
- A propoxy group that enhances solubility and reactivity.
- A fluorinated benzene ring that influences the compound's pharmacological properties.
The presence of the fluorine atom in the fourth position of the benzene ring is particularly noteworthy, as it can enhance the compound's lipophilicity and biological interactions, making it a candidate for various applications including radiopharmaceuticals for Positron Emission Tomography (PET) scans .
The biological activity of this compound is largely due to its ability to interact with various biological targets. The amino group allows for potential interactions with proteins and enzymes through hydrogen bonding and electrostatic interactions. This capability suggests that the compound may influence numerous biochemical pathways, making it a valuable tool in drug discovery and development .
Pharmacological Properties
Compounds containing amino groups often exhibit significant pharmacological properties. The following table summarizes some key biological activities associated with this compound:
Case Studies
- Cytotoxicity Assays : In studies evaluating the cytotoxic effects of structurally similar compounds, this compound demonstrated promising results as a potential prodrug for targeted cancer therapy .
- Interaction Studies : Research has shown that this compound can effectively bind to various biological targets, which may lead to alterations in cellular signaling pathways . These studies are crucial for elucidating its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Starting Materials : Synthesize the appropriate fluorinated benzene derivative.
- Formation of Propoxy Group : Introduce the propoxy group through etherification reactions.
- Amine Functionalization : Convert the resulting compound into its hydrochloride salt form.
This multi-step synthesis allows for the production of high-purity compounds suitable for research applications .
Applications
The versatility of this compound extends across various fields:
- Medicinal Chemistry : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
- Biochemical Research : Used in proteomics and other biochemical studies due to its ability to interact with diverse biological molecules.
- Material Science : Potential applications in developing materials with tailored properties due to its aromatic fluorine content .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride with key analogs, focusing on substituent variations, molecular properties, and applications:
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Bioactivity
- Aminoalkoxy vs. The latter is primarily used in click chemistry to generate triazoles with corrosion inhibition properties .
- Halogenated Alkyl Chains: Brominated analogs (e.g., 1-(4-bromobutyl)-4-fluorobenzene) serve as alkylating agents in synthesizing antipsychotic drugs like haloperidol derivatives, leveraging the electrophilic bromine for nucleophilic substitutions . In contrast, the aminopropoxy substituent may favor hydrogen bonding in biological systems.
- Hydrochloride Salts: The hydrochloride form of the target compound improves crystallinity and stability compared to free bases like 4-(2-methoxyphenoxy)benzylamine hydrochloride, which is used in neurotransmitter studies .
Preparation Methods
Alkylation of 4-Fluorophenol
- Reagents and Conditions : The phenol group in 4-fluorophenol is reacted with 2-chloropropylamine or 2-bromopropylamine derivatives under basic conditions. Common bases include potassium carbonate or sodium hydride to deprotonate the phenol and generate the phenolate ion, which is a strong nucleophile.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to facilitate nucleophilic substitution.
- Reaction Mechanism : The phenolate ion attacks the electrophilic carbon in the alkyl halide (2-halopropylamine), displacing the halide and forming the 1-(2-aminopropoxy)-4-fluorobenzene intermediate.
Protection and Deprotection (If Needed)
- In some synthetic routes, the amino group of the alkylating agent is protected (e.g., as a Boc or phthalimide derivative) to prevent side reactions during alkylation.
- After alkylation, the protecting group is removed under acidic or basic conditions to liberate the free amine.
Formation of Hydrochloride Salt
- The free amine product is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid.
- This step enhances the compound's stability, crystallinity, and ease of purification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenol deprotonation | K2CO3 or NaH in DMF/DMSO | Room temperature | 2-4 hours | High | Ensures phenolate formation |
| Alkylation | 2-chloropropylamine or protected analog | 50-80 °C | 6-12 hours | Moderate to High | Base-sensitive, optimize to reduce side reactions |
| Deprotection | Acidic or basic hydrolysis | 25-60 °C | 1-3 hours | High | Depends on protecting group |
| Salt formation | HCl (gas or aqueous) | Room temperature | 1-2 hours | Quantitative | Improves compound handling and purity |
Representative Research Findings
- Nucleophilic substitution efficiency is influenced by the nature of the alkylating agent and the solvent polarity. Polar aprotic solvents increase nucleophilicity of the phenolate ion, improving yields.
- Protecting group strategies for the amino group are critical to avoid side reactions and improve selectivity during alkylation.
- Temperature control is important to minimize elimination or side reactions, especially when using 2-halopropylamine derivatives.
- Purification of the hydrochloride salt often involves recrystallization from ethanol or ethyl acetate to achieve high purity (>99%).
Comparative Summary Table of Preparation Approaches
| Preparation Aspect | Method A: Direct Alkylation with Free Amine | Method B: Alkylation with Protected Amine | Method C: Alternative Epoxide Ring Opening |
|---|---|---|---|
| Starting Material | 4-fluorophenol + 2-chloropropylamine | 4-fluorophenol + Boc-protected amine | 4-fluorophenol + 1,2-epoxypropane derivative |
| Reaction Conditions | Basic, DMF, 50-80 °C | Basic, DMF, 50-80 °C | Acidic or basic catalysis, 25-60 °C |
| Amino Group Protection | None | Boc or phthalimide | Not required |
| Yield | Moderate (60-75%) | Higher (75-90%) | Moderate (65-80%) |
| Purification | Salt formation and recrystallization | Salt formation and recrystallization | Salt formation and recrystallization |
| Advantages | Simpler, fewer steps | Higher selectivity, fewer side products | Mild conditions, alternative route |
| Disadvantages | Possible side reactions due to free amine | Additional deprotection step required | Requires epoxide precursor |
Q & A
Q. What are the key steps in synthesizing 1-(2-aminopropoxy)-4-fluorobenzene hydrochloride, and what purification methods are recommended?
The synthesis typically involves nucleophilic substitution of 4-fluorophenol with 2-bromo-1,1-dimethoxyethane in acetonitrile under reflux with a base (e.g., K₂CO₃), followed by acidic hydrolysis to deprotect the amine group. Purification is achieved via silica gel chromatography using gradients of ethyl acetate/hexanes, yielding the hydrochloride salt after solvent removal . For analogs like 4-(2-aminopropoxy)-3,5-dimethylphenol hydrochloride, reflux conditions and inert atmosphere storage are critical to prevent degradation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Key precautions include:
- Use of respiratory protection (e.g., vapor respirators), nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .
- Installation of local exhaust ventilation and emergency showers .
- Avoidance of eating/drinking in lab areas and thorough handwashing post-handling .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : NMR (¹H/¹³C) and mass spectrometry (e.g., ESI-MS) to verify molecular weight and functional groups .
- Purity assessment : HPLC with UV detection or LC-MS to quantify impurities .
- Salt form verification : X-ray crystallography or FT-IR for hydrochloride confirmation .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like 1-(2,2-dimethoxyethoxy)-4-fluorobenzene?
Yield optimization may involve:
Q. How do physicochemical properties (e.g., LogD, pKa) influence the compound’s bioavailability in in vitro assays?
Computed properties like LogD (0.09 at pH 7.4) and polar surface area (55.48 Ų) suggest moderate membrane permeability but potential solubility challenges. Adjusting pH during dissolution (e.g., using HCl/NaOH buffers) or formulating as a hydrochloride salt enhances aqueous stability for cellular assays .
Q. What strategies are recommended for resolving contradictions in reported synthetic pathways?
Example: If conflicting yields arise for the same step, validate via:
Q. How can crystallographic data improve understanding of structure-activity relationships (SAR) for this compound?
Q. What computational tools can predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina to model binding poses in receptor active sites.
- MD simulations : GROMACS for assessing dynamic stability of ligand-receptor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
